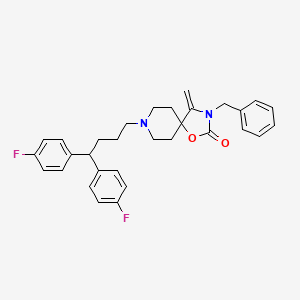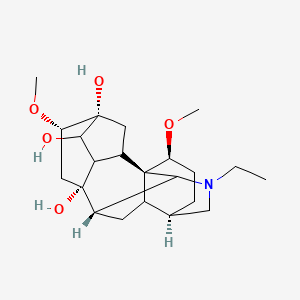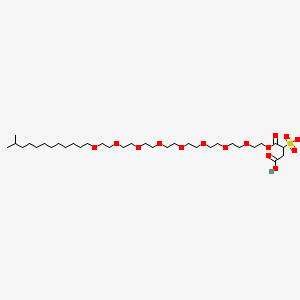
Kanamycin sulfate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kanamycin sulfate hydrate is an aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus. It is commonly used to treat a variety of bacterial infections, particularly those caused by Gram-negative bacteria. The compound is known for its effectiveness in inhibiting protein synthesis in susceptible bacteria, making it a valuable tool in both clinical and research settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Kanamycin sulfate hydrate is typically synthesized through the fermentation of Streptomyces kanamyceticus. The fermentation broth is then subjected to various purification processes, including precipitation, filtration, and crystallization, to isolate the antibiotic in its sulfate form .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation followed by downstream processing to purify the compound. The fermentation process is optimized to maximize yield and purity, and the final product is often crystallized to obtain the hydrate form .
Analyse Chemischer Reaktionen
Types of Reactions: Kanamycin sulfate hydrate primarily undergoes substitution reactions due to the presence of multiple amino and hydroxyl groups. These functional groups make it reactive towards various chemical reagents.
Common Reagents and Conditions:
Oxidation: Kanamycin can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents that target the amino groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Kanamycin sulfate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various derivatives and analogs.
Biology: Kanamycin is commonly used in molecular biology for the selection of genetically modified organisms that carry kanamycin resistance genes.
Medicine: It is used to treat bacterial infections, particularly those caused by Gram-negative bacteria.
Industry: this compound is used in the production of antibiotics and other pharmaceutical products
Wirkmechanismus
Kanamycin sulfate hydrate exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the decoding site of the ribosome, causing misreading of the mRNA and leading to the production of nonfunctional proteins. This ultimately inhibits bacterial growth and leads to cell death .
Vergleich Mit ähnlichen Verbindungen
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.
Neomycin: Similar to kanamycin but primarily used topically due to its toxicity when administered systemically.
Amikacin: A derivative of kanamycin with enhanced activity against certain resistant bacterial strains
Uniqueness: Kanamycin sulfate hydrate is unique due to its broad-spectrum activity against both Gram-negative and Gram-positive bacteria, as well as its relatively low toxicity compared to other aminoglycosides. Its ability to be used in various forms (oral, intravenous, and intramuscular) also adds to its versatility .
Eigenschaften
CAS-Nummer |
5965-95-7 |
|---|---|
Molekularformel |
C18H40N4O16S |
Molekulargewicht |
600.6 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid;hydrate |
InChI |
InChI=1S/C18H36N4O11.H2O4S.H2O/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4;/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4);1H2/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;;/m1../s1 |
InChI-Schlüssel |
VWSPLXPERFFCLK-KNQICTBBSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.O.OS(=O)(=O)O |
Kanonische SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[(3S,3aR,6S,6aS)-3-[4-(2,3,4-trimethoxybenzoyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12698367.png)


